Cas no 1352532-01-4 (3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde)
3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-Ethyl-2-isobutyl-2H-pyrazole-3-carbaldehyde
- 3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde
-
- Inchi: 1S/C10H16N2O/c1-4-9-5-10(7-13)12(11-9)6-8(2)3/h5,7-8H,4,6H2,1-3H3
- InChI Key: DTNCXLSLBQNFPL-UHFFFAOYSA-N
- SMILES: N1(CC(C)C)C(C=O)=CC(CC)=N1
3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2178-100mg |
3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde |
1352532-01-4 | 95% | 100mg |
¥1260.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2178-250mg |
3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde |
1352532-01-4 | 95% | 250mg |
¥2013.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2178-500mg |
3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde |
1352532-01-4 | 95% | 500mg |
¥3353.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2178-1g |
3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde |
1352532-01-4 | 95% | 1g |
¥5022.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2178-5g |
3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde |
1352532-01-4 | 95% | 5g |
¥15068.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2178-100.0mg |
3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde |
1352532-01-4 | 95% | 100.0mg |
¥1260.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2178-250.0mg |
3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde |
1352532-01-4 | 95% | 250.0mg |
¥2013.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2178-500.0mg |
3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde |
1352532-01-4 | 95% | 500.0mg |
¥3353.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2178-1.0g |
3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde |
1352532-01-4 | 95% | 1.0g |
¥5022.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2178-5.0g |
3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde |
1352532-01-4 | 95% | 5.0g |
¥15068.0000 | 2025-04-12 |
3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde Suppliers
3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde Related Literature
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde
Professional Introduction to Compound with CAS No. 1352532-01-4 and Product Name: 3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde
The compound with the CAS number 1352532-01-4 and the product name 3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic aldehyde has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities, making it a valuable scaffold for drug discovery.
Pyrazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern in 3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde contributes to its distinct chemical and biological characteristics. The presence of an aldehyde group at the 5-position of the pyrazole ring enhances its reactivity, making it a versatile intermediate in organic synthesis and a potential precursor for more complex molecules.
Recent research has highlighted the importance of pyrazole-based compounds in the development of novel therapeutic agents. For instance, studies have demonstrated that certain pyrazole derivatives exhibit inhibitory activity against various enzymes and receptors involved in disease pathways. The structural flexibility of 3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde allows for modifications that can fine-tune its biological activity, making it a promising candidate for further exploration.
In the realm of drug discovery, the synthesis of 3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde involves sophisticated chemical methodologies that leverage its reactivity. The aldehyde functionality can participate in condensation reactions with various nucleophiles, leading to the formation of new heterocyclic structures. This property is particularly useful in constructing complex molecular frameworks that mimic natural products or target specific biological pathways.
One of the most compelling aspects of this compound is its potential as a lead molecule in medicinal chemistry. Researchers have utilized computational modeling and high-throughput screening to identify derivatives of 3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde with enhanced pharmacological properties. These efforts have resulted in several promising candidates that are being evaluated in preclinical studies for their therapeutic efficacy.
The versatility of 3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde extends beyond its role as a synthetic intermediate. Its unique chemical profile makes it suitable for applications in materials science and agrochemicals as well. For example, pyrazole derivatives have been explored as ligands in coordination chemistry, where they form stable complexes with metal ions. These complexes can exhibit catalytic activity and are being investigated for their potential use in industrial processes.
From a regulatory perspective, compounds like 3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde must undergo rigorous testing to ensure safety and efficacy before they can be commercialized. This includes toxicological studies to assess their potential side effects and pharmacokinetic evaluations to determine how they are absorbed, distributed, metabolized, and excreted by the body. The results of these studies are crucial for determining the appropriate dosage and administration routes for therapeutic use.
The future prospects of 3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde are vast, with ongoing research aimed at expanding its applications across multiple domains. As our understanding of molecular interactions continues to grow, so does the potential for this compound to contribute to advancements in medicine and beyond. Collaborative efforts between academia and industry are essential to fully realize its potential and translate laboratory discoveries into tangible benefits for society.
1352532-01-4 (3-ethyl-1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde) Related Products
- 1351386-04-3(3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde)
- 1195631-64-1(1,5-Diethylpyrazole-3-carbaldehyde)
- 1352503-80-0(3-ethyl-1-(2-methoxyethyl)-1H-pyrazole-5-carbaldehyde)
- 1352519-83-5(3-ethyl-1-propyl-1H-pyrazole-5-carbaldehyde)
- 165743-84-0(1-[1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-3-yl]-Ethanone)
- 1245772-88-6(3-cyclopropyl-1-propyl-1H-pyrazole-5-carbaldehyde)
- 1236366-12-3(1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde)
- 165743-61-3(Ethanone,1-(1,5-diethyl-1H-pyrazol-3-yl)-)
- 165743-69-1(Ethanone,1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-)
- 1352537-75-7(5-Methyl-1-propyl-1H-pyrazole-3-carbaldehyde)